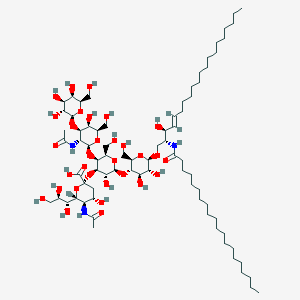

Ganglioside gm1,ammonium salt,bovine

Description

Abundance and Distribution of Ganglioside GM1

Central Nervous System Distribution and Enrichment

Ganglioside GM1 is one of the most abundant glycosphingolipids in the central nervous system (CNS) of vertebrates. nih.gov Gangliosides are exceptionally concentrated in the brain, where they account for over 75% of the total sialic acids, a concentration that is 10 to 30 times higher than in most other tissues. nih.gov Within the adult human brain, four major gangliosides—GM1, GD1a, GD1b, and GT1b—are profoundly enriched, constituting more than 97% of all brain gangliosides. nih.gov

GM1 is broadly distributed throughout the CNS, with a notable presence in both gray and white matter. plos.org Its expression is particularly prominent throughout white matter tracts, where its distribution pattern closely resembles that of myelin-associated glycoprotein (B1211001) (MAG), an established marker for myelin. plos.org While abundant in myelin, GM1 is also found on the cell surface of neurons and in some specific brain nuclei. nih.govplos.org This widespread distribution underscores its fundamental role in various neurological processes. nih.gov

| Ganglioside | Primary Distribution | Notes |

|---|---|---|

| GM1 | Predominately in white matter | Also found in some gray matter nuclei. plos.org |

| GD1a | Predominately in gray matter | Expression decreases significantly in the brainstem. plos.org |

| GD1b | Abundant in both gray and white matter | Widely expressed throughout the brain. plos.org |

| GT1b | Predominately in gray matter | Also found in some white matter tracts. plos.org |

Tissue-Specific and Cell-Type-Specific Expression Patterns

The expression of Ganglioside GM1 is not uniform and demonstrates significant specificity based on tissue and cell type. nih.gov In the CNS, GM1 is considered a differential marker for neurons, where it is detected on the cell body (soma). nih.gov It is also found in high amounts in myelin, the lipid-rich sheath that insulates axons, which is produced by oligodendrocytes. nih.gov In contrast, other glial cells like astrocytes tend to produce simpler gangliosides such as GM3 and GD3. nih.govnih.gov

Beyond the CNS, GM1 is expressed in the peripheral nervous system (PNS), where it is present in both motor and sensory nerves. oup.com Its presence is crucial for the function of peripheral nerve fibers. GM1 is also found in a variety of non-neural cells, including immune cells like T-lymphocytes. cvmh.frcaymanchem.com Furthermore, altered expression of GM1 has been noted in certain pathological conditions; for instance, it is highly expressed in some small cell lung carcinoma (SCLC) cell lines and tumor tissues. nih.gov

Developmental Dynamics of Ganglioside GM1 Expression

The composition of gangliosides in the brain undergoes dramatic changes during development. nih.govnih.gov In the early embryonic stages, the brain is rich in structurally simpler gangliosides, primarily GM3 and GD3. nih.govnih.gov As brain development progresses, there is a significant shift towards the synthesis of more complex gangliosides. nih.gov

The levels of GM1 and GD1a show their most rapid increases around the time of birth. nih.gov This increase is correlated with the activity of specific enzymes that convert the precursor simple gangliosides into more complex forms like GM1. nih.gov By the time of birth in rats, for example, GM3 and GD3 have already become minor components, while GM1 is a major species. nih.gov This developmental shift highlights the critical role of complex gangliosides like GM1 in processes of neuronal differentiation, migration, axon growth, and the formation of synaptic connections during neonatal brain development. nih.govnih.gov

| Developmental Stage | Predominant Gangliosides | Key Processes |

|---|---|---|

| Early Embryonic | GM3, GD3 (simple) | Early neural cell proliferation. nih.govnih.gov |

| Late Embryonic / Neonatal | GM1, GD1a, GD1b, GT1b (complex) | Neuronal differentiation, migration, axon growth, synaptogenesis. nih.gov |

| Adult | GM1, GD1a, GD1b, GT1b (complex) | Maintenance of neuronal function, synaptic plasticity. nih.govnih.gov |

In the mature adult brain, Ganglioside GM1 is one of the four dominant gangliosides that together comprise over 97% of the total ganglioside content. nih.gov Its sustained high expression is essential for maintaining normal brain function and homeostasis. nih.govnih.gov GM1 plays a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time and is the cellular basis for learning and memory. nih.govresearchgate.net It contributes to neuronal viability and regulates the function of ion channels, which are critical for neuronal excitability and signal transmission. nih.gov By interacting with key receptors and modulating signaling pathways, GM1 supports the structural and functional integrity of neurons throughout adult life. nih.govnih.gov

The aging process is associated with a notable and continuous decline in the levels of specific gangliosides in the brain. nih.gov Studies of human brains have demonstrated a decrease in GM1 and its metabolic precursor, GD1a, between the ages of 20 and 70. nih.gov This reduction is not uniform across all brain regions; for instance, the frontal cortex shows a distinct decline in GM1 with age, while the visual cortex does not show a significant change. nih.gov

| Ganglioside | Change with Age (Human Brain, 20-70 years) | Reference |

|---|---|---|

| GM1 | Decrease | nih.gov |

| GD1a | Decrease | nih.gov |

| GD1b | Increase | nih.gov |

| GM3 | Increase | nih.gov |

| GD3 | Increase | nih.gov |

Biosynthesis and Metabolic Pathways of Ganglioside GM1

The synthesis of Ganglioside GM1 is a multi-step process occurring primarily within the endoplasmic reticulum and the Golgi apparatus, involving the sequential action of specific enzymes. nih.gov

Enzymatic Pathways Leading to Ganglioside GM1 Synthesis

The biosynthesis of most gangliosides, including GM1, originates from the precursor molecule lactosylceramide (B164483) (LacCer). nih.gov The process follows a defined enzymatic cascade:

Formation of GM3: The synthesis begins with the addition of a sialic acid molecule to LacCer. This reaction is catalyzed by CMP-sialic acid: LacCer α2–3 sialyltransferase (ST-I or GM3 synthase) , resulting in the formation of Ganglioside GM3. nih.gov

Formation of GM2: GM3 serves as the substrate for the next step. The enzyme UDP-GalNAc: LacCer/GM3/GD3/GT3 β1–4 N-acetylgalactosaminyltransferase (GalNAcT or GA2/GM2/GD2/GT2 synthase) adds an N-acetylgalactosamine residue to GM3, producing Ganglioside GM2. nih.govresearchgate.net

Formation of GM1: Finally, a galactose residue is added to GM2. This terminal step is catalyzed by UDP-Gal: GA2/GM2/GD2/GT2 β1–3 galactosyltransferase (GalT-II or GA1/GM1/GD1b/GT1c synthase) , completing the synthesis of Ganglioside GM1. nih.gov

These glycosyltransferases are localized in the Golgi complex, with the synthesis of more complex gangliosides like GM1 occurring in the more distal compartments, such as the trans-Golgi network. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of Ganglioside GM1

| Enzyme (Abbreviation) | Function | Precursor | Product |

|---|---|---|---|

| GM3 synthase (ST-I) | Adds sialic acid to Lactosylceramide | Lactosylceramide | GM3 |

| GM2 synthase (GalNAcT) | Adds N-acetylgalactosamine to GM3 | GM3 | GM2 |

| GM1 synthase (GalT-II) | Adds galactose to GM2 | GM2 | GM1 |

Intracellular Trafficking and Membrane Association

Following its synthesis in the Golgi apparatus, Ganglioside GM1 is transported to the plasma membrane, where it becomes embedded in the outer leaflet. researchgate.netnih.gov GM1 shows a preference for concentrating in specific membrane microdomains known as lipid rafts, which are enriched in cholesterol and other sphingolipids. mdpi.comnih.gov The clustering of GM1 within these rafts is dependent on factors like cholesterol levels. nih.gov

The intracellular sorting and trafficking of GM1 are significantly influenced by the structure of its ceramide domain, including the length and saturation of its acyl chains. nih.govyoutube.com Research has shown that GM1 species with different ceramide structures are sorted into distinct intracellular pathways. For instance, GM1 molecules with cis-unsaturated or short acyl chains can be trafficked from the apical to the basolateral membrane in polarized epithelial cells via transcytosis. nih.gov This ceramide structure-dependent sorting also affects retrograde transport from the plasma membrane to the trans-Golgi network (TGN) and endoplasmic reticulum. nih.govyoutube.com This highlights a sophisticated mechanism for lipid sorting based on molecular shape, which dictates the subcellular destination and function of GM1. nih.gov

Degradation and Catabolism of Ganglioside GM1

The degradation of Ganglioside GM1 is a catabolic process that occurs within the lysosomes. nih.gov The breakdown is a stepwise process involving specific lysosomal hydrolases. A key enzyme in this pathway is acid β-galactosidase , which removes the terminal galactose residue from the GM1 molecule. nih.govnih.gov This action converts GM1 into its precursor, GM2. Subsequently, other enzymes continue the degradation of the oligosaccharide chain.

A failure in this catabolic pathway, often due to a deficiency in the β-galactosidase enzyme, leads to the intralysosomal accumulation of GM1. nih.govwikipedia.org This accumulation is the biochemical basis for GM1 gangliosidosis, a group of inherited neurodegenerative lysosomal storage disorders. wikipedia.org

In addition to complete degradation, the cell can recycle the catabolic products through salvage pathways. nih.govnih.gov Components like sialic acid and sphingosine (B13886), released during lysosomal degradation, can be re-utilized for the biosynthesis of new gangliosides and other complex molecules. nih.gov Studies using radiolabeled GM1 have shown that after being taken up by cells, GM1 is metabolized, and its components are recycled into other polysialogangliosides like GD1a and GD1b. nih.gov

Role of Precursors (e.g., GD1a) in Ganglioside GM1 Homeostasis

The balance of different gangliosides in the cell membrane is crucial for normal cellular function, particularly in neurons. There is a dynamic interplay between GM1 and other gangliosides, notably GD1a. GM1 serves as the direct precursor for the synthesis of GD1a through the action of CMP-sialic acid: GA1/GM1/GD1b/GT1c α2–3 sialyltransferase (ST-IV) , which adds a second sialic acid to the inner galactose residue. nih.govnih.gov

Conversely, GD1a can also act as a reservoir for the production of GM1 at the plasma membrane. nih.gov A plasma membrane-associated sialidase can remove a sialic acid residue from GD1a to generate GM1 locally. This conversion is vital for processes like axonal growth and regeneration. unimi.it This bidirectional relationship establishes a homeostatic mechanism that allows the cell to modulate the surface levels of GM1 and GD1a, which is critical for regulating neuronal signaling and maintaining neuronal health. nih.govresearchgate.net Age-related changes in the brain often involve a shift in this balance, with a decrease in GM1 and GD1a content. nih.govnih.gov

Properties

Molecular Formula |

C77H139N3O31 |

|---|---|

Molecular Weight |

1602.9 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(E,2R,3S)-3-hydroxy-2-(icosanoylamino)icos-4-enoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C77H139N3O31/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-56(91)80-48(49(88)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2)45-102-73-65(98)63(96)67(54(43-84)105-73)107-75-66(99)71(111-77(76(100)101)39-50(89)57(78-46(3)86)70(110-77)59(92)51(90)40-81)68(55(44-85)106-75)108-72-58(79-47(4)87)69(61(94)53(42-83)103-72)109-74-64(97)62(95)60(93)52(41-82)104-74/h35,37,48-55,57-75,81-85,88-90,92-99H,5-34,36,38-45H2,1-4H3,(H,78,86)(H,79,87)(H,80,91)(H,100,101)/b37-35+/t48-,49+,50+,51-,52-,53-,54-,55-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72+,73-,74+,75+,77+/m1/s1 |

InChI Key |

GTTLZSUWCRJZRC-CRQBLQEMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Ganglioside Gm1 Action

Ganglioside GM1 Interactions with Biological Membranes

The amphiphilic nature of Ganglioside GM1 governs its insertion and behavior within the plasma membrane, where it is not uniformly distributed but rather participates in the dynamic organization of the membrane landscape. nih.govoup.com

Ganglioside GM1 is a well-established resident of specialized membrane microdomains known as lipid rafts. mdpi.comlipotype.comnih.gov These are dynamic, nanoscale assemblies enriched in cholesterol, sphingolipids, and specific proteins that serve as platforms for signal transduction. mdpi.comwikipedia.org The structure of GM1, with its saturated acyl chains and large headgroup, favors its partitioning into these ordered membrane regions. mdpi.com Within these rafts, GM1 can form clusters, and the presence of cholesterol is often crucial for facilitating this clustering. nih.govnih.gov Studies have shown that GM1-rich microdomains can be distinct from other lipid microdomains, suggesting a high degree of organizational heterogeneity within the plasma membrane. nih.govcore.ac.uk The association of GM1 with lipid rafts is fundamental to its role in various signaling pathways, as it brings signaling molecules into close proximity, thereby facilitating their interaction. lipotype.comnih.gov

| Finding | Description | References |

|---|---|---|

| Enrichment in Lipid Rafts | Ganglioside GM1 is a characteristic component of lipid rafts, which are membrane microdomains rich in cholesterol and sphingolipids. | mdpi.comlipotype.comnih.gov |

| Cholesterol-Dependent Clustering | The clustering of GM1 within lipid rafts is often dependent on the presence of cholesterol. | nih.govnih.gov |

| Heterogeneous Microdomains | GM1-rich microdomains can be distinct from other lipid microdomains, such as those enriched in GM3, indicating a complex organization of the plasma membrane. | nih.govcore.ac.uk |

Ganglioside GM1 has a notable impact on the fluidity and other biophysical properties of the cell membrane. Due to its structure, which includes long, saturated acyl chains, GM1 tends to decrease membrane fluidity. nih.gov This effect is localized, contributing to the formation of the more ordered and less fluid environment characteristic of lipid rafts. mdpi.com The presence of GM1 and other gangliosides can influence the phase behavior of membrane lipids, promoting the formation of a liquid-ordered phase. mdpi.com This modulation of membrane fluidity is crucial for regulating the activity of membrane-associated enzymes and receptors, as the mobility and conformation of these proteins are often sensitive to the physical state of the surrounding lipid bilayer. mdpi.com

Ganglioside GM1 as a Modulator of Receptor Function and Signal Transduction

Ganglioside GM1 is not merely a structural component of the membrane; it actively participates in the modulation of cell signaling by interacting with and influencing the function of various membrane receptors. mdpi.com

A significant body of research has highlighted the critical role of Ganglioside GM1 in modulating the function of Tyrosine Kinase Receptors (Trk), which are crucial for neuronal survival, differentiation, and plasticity. nih.govmdpi.com GM1 has been shown to directly associate with Trk receptors, particularly TrkA, the receptor for nerve growth factor (NGF). nih.govpnas.org This interaction appears to be specific, as similar tight associations are not observed with other growth factor receptors. nih.gov The co-localization of GM1 and Trk receptors within lipid rafts is thought to be a key mechanism for this functional interaction, creating a microenvironment that facilitates receptor activation and downstream signaling. mdpi.com

The interaction between Ganglioside GM1 and Trk receptors leads to an enhancement of receptor activation and autophosphorylation. nih.govnih.govnih.gov Studies have demonstrated that the presence of GM1 potentiates NGF-induced autophosphorylation of the TrkA receptor. nih.govpnas.org This potentiation is believed to occur through a direct interaction that stabilizes the active conformation of the receptor, thereby enhancing its intrinsic tyrosine kinase activity. researchgate.net In some instances, GM1 alone has been shown to induce the phosphorylation of Trk receptors, suggesting it can act as a direct modulator of receptor activity even in the absence of the primary ligand. nih.gov This modulation of Trk receptor activity by GM1 is a critical aspect of its neurotrophic and neuroprotective functions. mdpi.com

| Effect | Mechanism | References |

|---|---|---|

| Enhanced Receptor Activation | GM1 directly associates with Trk receptors, particularly TrkA, potentiating their activation by neurotrophins like NGF. | mdpi.comnih.govpnas.org |

| Increased Autophosphorylation | The presence of GM1 leads to a significant increase in the autophosphorylation of Trk receptors, a key step in their activation. | nih.govnih.govpnas.org |

| Stabilization of Active Conformation | GM1 is thought to stabilize the active conformation of the Trk receptor, thereby enhancing its tyrosine kinase activity. | researchgate.net |

| Ligand-Independent Activation | In some experimental models, GM1 has been shown to induce Trk receptor phosphorylation independently of its primary ligand. | nih.gov |

Interactions with Tyrosine Kinase Receptors (Trk Receptors)

Ligand-Independent and Ligand-Dependent Modulation

Ganglioside GM1 exhibits the ability to modulate cellular signaling through both ligand-independent and ligand-dependent mechanisms. In a ligand-independent manner, the presence of GM1 within lipid rafts can influence the activity of associated proteins. For instance, the disruption of these microdomains has been shown to lead to the activation of the Epidermal Growth Factor Receptor (EGFR) even in the absence of its ligand. wikipedia.org

Conversely, GM1 also participates in ligand-dependent modulation by directly interacting with signaling molecules or their receptors. A prime example is its interaction with the cholera toxin B subunit, which binds specifically to GM1, triggering cellular responses. wikipedia.org Furthermore, GM1 can influence the binding of growth factors to their receptors, thereby modulating the downstream signaling cascades. researchgate.net

Interaction with Glia Cell-Derived Neurotrophic Factor (GDNF) Receptor Complex (RET/GFRα1)

Ganglioside GM1 is a critical component for the proper functioning of the Glial Cell line-Derived Neurotrophic Factor (GDNF) receptor complex, which consists of the RET receptor tyrosine kinase and the GDNF family receptor alpha 1 (GFRα1). researchgate.netnih.gov Adequate levels of GM1 are necessary to stabilize the tripartite complex formed by GDNF, GFRα1, and RET at the plasma membrane. researchgate.net This stabilization is crucial for the subsequent autophosphorylation and activation of the RET receptor, which in turn initiates downstream signaling pathways essential for neuronal survival and function. researchgate.netplos.org A reduction in GM1 levels can lead to the failure of these fundamental processes, contributing to cellular distress and potentially neuronal death. researchgate.net

Role as a Co-receptor for Growth Factors (e.g., FGF2)

Ganglioside GM1 can act as a functional co-receptor for various growth factors, a well-studied example being Fibroblast Growth Factor 2 (FGF2). nih.govnih.govnih.gov Cell-associated GM1 is required for the mitogenic activity of FGF2. nih.gov Studies have shown that inhibiting ganglioside biosynthesis in endothelial cells impairs their ability to proliferate in response to FGF2. nih.gov Conversely, overloading cell membranes with exogenous GM1 significantly increases the mitogenic potency of FGF2. nih.gov GM1 directly binds to FGF2, and this interaction is essential for the activation of the FGF2 receptor, particularly in cells that lack heparan sulfate proteoglycans, the primary co-receptors for FGF2. researchgate.net

| Growth Factor | Role of Ganglioside GM1 | Cellular Outcome |

| FGF2 | Acts as a functional co-receptor, binding directly to FGF2. nih.govnih.govresearchgate.net | Essential for FGF2-mediated mitogenic activity and cell proliferation. nih.govnih.gov |

| NGF | Potentiates NGF activity by interacting with the TrkA receptor. nih.gov | Promotes tyrosine phosphorylation and activation of TrkA, leading to neuronal survival and differentiation. nih.gov |

| PDGF | Modulates receptor activity. | Can potentiate PDGF-induced proliferation of vascular smooth muscle cells. ahajournals.org |

Influence on Integrin Signaling

Ganglioside GM1 has been shown to influence integrin-mediated signaling pathways, which are crucial for cell adhesion, migration, and survival. One mechanism involves the interaction of GM1 with galectin-1, a lectin that can cross-link GM1 and the associated α5β1-integrin. nih.gov This cross-linking triggers a signaling cascade that includes the autophosphorylation of focal adhesion kinase (FAK), a key component of integrin signaling. nih.gov This interplay between GM1 and integrins is important for processes such as axon-like neuritogenesis. nih.gov Furthermore, gangliosides, including GM1, can interact with various cell surface receptors like integrins and galectins, which are involved in regulating cell adhesion and proliferation. ahajournals.org

Downstream Signaling Pathways Activated by Ganglioside GM1

The interaction of Ganglioside GM1 with various receptors and its role as a co-receptor lead to the activation of several key downstream signaling pathways that regulate a multitude of cellular functions, including proliferation, survival, and differentiation.

Ganglioside GM1 can induce the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway. ahajournals.orgnih.gov The MAPK/ERK pathway is a crucial signaling cascade that communicates signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division. wikipedia.org The activation of this pathway by GM1 can be initiated through its interaction with receptor tyrosine kinases, such as Trk receptors. nih.gov For example, adding GM1 to brain slices has been shown to activate ERKs in a time- and concentration-dependent manner. nih.gov This activation is often dependent on the phosphorylation of upstream kinases like Raf and MEK. wikipedia.orgcreative-diagnostics.com The activated ERK can then phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression and cellular responses such as proliferation and differentiation. elabscience.com

Ganglioside GM1 also modulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, another critical pathway for cell survival, growth, and proliferation. nih.govnih.gov The PI3K/AKT/mTOR pathway is a central regulator of the cell cycle. wikipedia.org GM1 has been shown to induce the activation of PI3K, which in turn leads to the phosphorylation and activation of its downstream target, AKT. nih.gov This activation of the PI3K/AKT pathway by GM1 can be mediated, at least in part, through Trk receptors. nih.gov Activated AKT can then phosphorylate numerous downstream effectors, thereby regulating a wide range of cellular processes, including the inhibition of apoptosis and the promotion of cell growth. mdpi.comqiagen.com For instance, in a rat model of hypoxia, GM1 was found to activate the PI3K/AKT-Nrf2 signaling pathway, resulting in the suppression of oxidative stress and inflammation. nih.gov

| Pathway | Key Molecules | Cellular Functions Regulated |

| ERK/MAPK | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, survival. wikipedia.orgelabscience.commdpi.com |

| PI3K/AKT | PI3K, AKT, mTOR | Cell survival, growth, proliferation, metabolism. wikipedia.orgmdpi.comqiagen.com |

FAK and Src Phosphorylation

Ganglioside GM1, ammonium (B1175870) salt, bovine, plays a significant role in modulating intracellular signaling pathways that are crucial for cell adhesion, migration, and survival. Among these are pathways involving Focal Adhesion Kinase (FAK) and Src kinase, two key non-receptor tyrosine kinases. Evidence suggests that GM1 does not directly activate these kinases but rather facilitates their phosphorylation and subsequent activation through its interactions with other cell surface receptors and its influence on the membrane environment.

One established mechanism involves the interaction of GM1 with integrins, a family of transmembrane receptors that mediate cell-matrix adhesion. The cross-linking of α5β1-integrin, with which GM1 is associated, can trigger the autophosphorylation of FAK. This event is a critical step in the activation of FAK-mediated signaling cascades.

Furthermore, GM1 has been shown to enhance the phosphorylation of the Ret receptor tyrosine kinase. Src kinase is known to associate with the Ret receptor, and the activation of Ret by GM1 consequently leads to an enhanced phosphorylation of the associated Src kinase. This indicates an indirect but significant role of GM1 in the activation of Src kinase. The kinase inhibitors PP1 and PP2 have been shown to inhibit GM1-induced Ret activation, further supporting the involvement of Src family kinases in this signaling pathway.

These findings underscore the importance of GM1 in creating a membrane environment that is conducive to the activation of FAK and Src, thereby influencing a variety of cellular processes.

Ca2+/Calmodulin-Dependent Protein Kinase II (CaM-kinase II) Modulation

Ganglioside GM1 also modulates the activity of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM-kinase II), a key enzyme in cellular signaling that regulates a multitude of cellular functions, including neurotransmitter release, gene expression, and synaptic plasticity. The interaction between GM1 and CaM-kinase II is complex, with evidence suggesting both stimulatory and inhibitory effects.

Research has shown that GM1 can directly stimulate the activity of CaM-kinase II. This stimulatory effect can occur in a manner that is independent of calcium ions (Ca2+), which is the typical activator of CaM-kinase II. However, at higher concentrations, GM1 has been observed to inhibit the activity of CaM-kinase II in a substrate-dependent manner.

The modulatory effect of GM1 on CaM-kinase II is also linked to its influence on intracellular calcium homeostasis. Exogenous GM1 can potentiate Ca2+-dependent signaling pathways. This potentiation may be achieved through the modulation of Ca2+ channel function, leading to increased intracellular Ca2+ levels, or by increasing the affinity of CaM-kinase II for the Ca2+/calmodulin complex, thereby enhancing its activation at lower calcium concentrations. The stimulatory effects of exogenous GM1 on nerve growth factor (NGF) actions are thought to be partly due to its ability to potentiate such Ca2+-dependent signaling pathways.

Modulation of Neurotransmitter Receptors and Ion Channels

Ganglioside GM1 is strategically located in the outer leaflet of the neuronal plasma membrane, where it can interact with and modulate the function of various neurotransmitter receptors and ion channels. This modulation is a key aspect of its neurotrophic and neuroprotective effects.

Serotonin Receptor Interactions

GM1 has been shown to interact with serotonin receptors, influencing their binding characteristics and signaling. The interaction is thought to occur through the glycan portion of the GM1 molecule, which can interact with the extracellular loop of serotonin receptors. This interaction can induce a conformational change in the receptor that favors ligand binding.

Studies have demonstrated that exogenous GM1 can significantly increase the affinity of serotonin for its receptor, in some cases by a factor of ten. This enhanced binding leads to a marked elevation in the activity of serotonin and an increase in the level of cyclic AMP (cAMP), a crucial second messenger in serotonergic signaling. Molecular dynamics simulations suggest a direct interaction between GM1 and a sphingolipid binding domain on the serotonin 1A receptor. The interaction of negatively charged sialic acid in GM1 with divalent cations like Ca2+ and Mg2+ also plays a pivotal role in the binding of serotonin to gangliosides in the cell membrane.

Dopamine (B1211576) Transporter Modulation

The dopamine transporter (DAT) is another critical target for GM1 modulation. Normal DAT proteins are localized in GM1-enriched microdomains of the cell membrane, suggesting a close functional relationship. Research has shown that GM1 can increase the affinity of neuronal dopamine transporters for dopamine. This was observed in the membranes of rat striatal synaptosomes, where GM1 enhanced high-affinity dopamine uptake.

A pilot imaging study in the context of Parkinson's disease also suggested that GM1 may have an effect on dopamine transporter binding. The precise molecular mechanisms underlying this modulation are still under investigation but likely involve the influence of the membrane environment created by GM1 on the conformation and function of the dopamine transporter protein.

Regulation of Intracellular Calcium Homeostasis and Flux

GM1 plays a crucial role in regulating intracellular calcium (Ca2+) homeostasis and flux, which are fundamental to a wide range of neuronal functions, including neurite outgrowth, neurotransmitter release, and synaptic plasticity.

Studies have shown that GM1 can induce a sustained increase in intracellular Ca2+ concentration. This effect is dependent on the presence of extracellular calcium and can be blocked by nickel, suggesting the involvement of calcium influx from the extracellular space. The mechanism is believed to involve the activation of L-type voltage-dependent calcium channels. The B subunit of cholera toxin, which specifically binds to GM1, has been used as a tool to demonstrate this effect, inducing an increase in calcium influx in neuroblastoma cells.

Furthermore, GM1 is considered a modulator of Ca2+ ion flux and equilibrium in the membrane. It can act as a negative regulator of Ca2+-ATPase and a potentiator of the nuclear Na+-Ca2+ exchanger. These actions contribute to its ability to maintain cellular calcium homeostasis and influence calcium-dependent cellular processes.

| Effect of GM1 on Calcium Dynamics | Observed Outcome | Proposed Mechanism | Cell Type/Model |

| Increased Intracellular Ca2+ | Sustained elevation of [Ca2+]i | Activation of L-type voltage-dependent calcium channels | Neuroblastoma N18 cells |

| Enhanced Ca2+ Influx | Increased influx of manganese ions (a Ca2+ surrogate) | Activation of L-type voltage-dependent calcium channels | Neuroblastoma N18 cells |

| Modulation of Ca2+ Flux | Modest increases in intracellular free calcium | Modulation of calcium fluxes | Sensory neurons |

Ganglioside GM1 and Protein Interactions

The biological functions of Ganglioside GM1 are intimately linked to its ability to interact with a wide array of proteins, thereby modulating their structure, localization, and activity. These interactions are crucial for processes ranging from signal transduction to cell recognition.

GM1 can act as a portal for various molecules, including toxins, viruses, and hormones, by serving as a binding site on the cell surface. A well-known example is its role as the receptor for cholera toxin. The B subunit of cholera toxin binds with high affinity to the oligosaccharide headgroup of GM1, initiating the toxin's entry into the cell.

Beyond its role as a receptor for exogenous molecules, GM1 directly interacts with and modulates the function of endogenous proteins. It can influence the conformation of peptides and proteins, causing disordered peptides to adopt an ordered three-dimensional structure upon interaction. This ability to modulate protein structure is fundamental to its role in cellular signaling.

GM1 is a key component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. Within these rafts, GM1 interacts with and regulates the function of various signaling proteins, including receptor tyrosine kinases such as the TrkA receptor for nerve growth factor (NGF). The interaction between GM1 and TrkA is essential for NGF-induced signaling, promoting receptor dimerization and autophosphorylation.

Molecular dynamics simulations have provided insights into the specific interactions between GM1 and membrane proteins. For instance, simulations have shown that GM1 lipids can bind to specific sites on the surface of the water channel protein aquaporin-1.

The following table summarizes some of the key protein interactions of Ganglioside GM1:

| Interacting Protein | Type of Interaction | Functional Consequence |

|---|---|---|

| Cholera Toxin (B subunit) | High-affinity binding to oligosaccharide headgroup | Toxin entry into the cell |

| TrkA (NGF Receptor) | Direct interaction within lipid rafts | Promotes receptor dimerization and activation |

| Peptides/Proteins (general) | Modulation of protein conformation | Induces ordered structures in disordered peptides |

| Aquaporin-1 | Binding to specific surface sites | Modulation of protein function in the membrane |

| Serotonin 1A Receptor | Interaction with sphingolipid binding domain | Increased ligand binding affinity |

Direct Binding to Peptides and Proteins: Structural and Dynamic Aspects

Ganglioside GM1, a sialic acid-containing glycosphingolipid, is a crucial component of the outer leaflet of the plasma membrane in vertebrate cells, with a particularly high concentration in neuronal cells. nih.gov Its strategic location allows it to participate in a multitude of recognition events by directly interacting with various peptides and proteins. nih.gov The structure of GM1, consisting of a hydrophobic ceramide anchor and a hydrophilic pentasaccharide headgroup (Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer), is fundamental to these interactions. nsf.gov

The oligosaccharide chain of GM1 acts as a binding scaffold for proteins. researchgate.net For instance, GM1 has been identified as a binding partner for galectin-3, a β-galactosidase-binding protein involved in neuronal growth and adhesion. The interaction occurs between the carbohydrate recognition domain of galectin-3 and the pentasaccharide of GM1. nsf.gov Furthermore, studies using phage-displayed peptide libraries have identified specific GM1-binding peptide motifs, many of which feature a hydrophobic amino acid followed by a serine residue. nih.gov

The dynamic nature of the cell membrane, where GM1 often forms clusters or resides in lipid rafts, plays a significant role in its binding capabilities. nih.govmdpi.com These microdomains create a high local concentration of GM1, facilitating multivalent interactions with target proteins and enhancing binding affinity. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have been employed to investigate the conformational properties of GM1's glycan moiety and its interactions within membrane environments, revealing a complex interplay of forces that govern its binding to amyloidogenic proteins like amyloid-β and α-synuclein. nih.gov

| Binding Partner | Nature of Interaction | Significance |

|---|---|---|

| Galectin-3 | The carbohydrate recognition domain of Galectin-3 binds to the pentasaccharide chain of GM1. nsf.gov | Regulates neuronal growth and adhesion. nsf.gov |

| Synthetic Peptides | Identified through phage display, often containing a hydrophobic amino acid followed by serine. nih.gov | Potential for use as adjuvants in vaccines. nih.gov |

| Nerve Growth Factor (NGF) Receptors (TrkA) | GM1 interacts with TrkA, promoting receptor dimerization and phosphorylation. nih.gov | Essential for neurotrophic signaling and neuronal survival. nih.gov |

Influence on Protein Conformation and Refolding

Ganglioside GM1 has a remarkable capacity to influence the secondary structure of peptides and proteins. It has been observed that peptides that exist in a disordered or random coil state in an aqueous solution can adopt an ordered three-dimensional structure upon interaction with GM1-containing micelles or bicelles. nih.gov This induced conformation is often characterized by the formation of α-helical or 3(10) helical structures. researchgate.net This structural transition is significant as the conformation of a peptide is intrinsically linked to its biological function and, in some cases, its pathological aggregation.

Beyond inducing structure in disordered peptides, GM1 has also been shown to facilitate the refolding of denatured proteins. nih.gov This suggests a chaperone-like activity where the ganglioside provides a conducive microenvironment for proteins to regain their native conformation. The interaction with the GM1-containing membrane environment appears to stabilize folding intermediates and guide the protein towards its correctly folded state. nih.gov

Interaction with Specific Pathological Proteins in Neurodegeneration

In the context of Parkinson's disease, the aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) is a key pathological event. researchgate.net GM1 has been shown to specifically bind to α-synuclein, an interaction that is crucial for maintaining the protein in a non-pathogenic state. nih.govmdpi.com This binding induces a significant α-helical structure in α-synuclein, which is thought to be a non-aggregating conformation. nih.gov The interaction is attributed to the specific recognition of both the sialic acid and carbohydrate portions of GM1 by the helical form of α-synuclein. nih.gov

The presence of GM1 can inhibit or even eliminate the formation of α-synuclein fibrils, depending on the concentration of the ganglioside. researchgate.netnih.gov While the wild-type and the familial A53T mutant of α-synuclein interact effectively with GM1, the A30P mutant shows a minimal interaction, highlighting the specificity of this binding. nih.gov The soluble oligosaccharide portion of GM1 (GM1-OS) has been identified as a key player in preventing both spontaneous and prion-like aggregation of α-synuclein. nih.gov

| Effect | Mechanism | Reference |

|---|---|---|

| Induces α-helical structure | Specific binding to the sialic acid and carbohydrate moieties of GM1. nih.gov | nih.gov |

| Inhibits fibril formation | Stabilizes a non-aggregating conformation of α-synuclein. researchgate.netnih.gov | researchgate.netnih.gov |

| Formation of α-synuclein oligomers | Accompanies the binding to GM1-containing vesicles. nih.gov | nih.gov |

Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein. nih.gov A key finding in the study of this disease is that the toxicity of mutant huntingtin (mHtt) can be modulated by post-translational modifications, particularly phosphorylation. nih.gov Research has demonstrated that ganglioside GM1 can induce the phosphorylation of mHtt at specific serine residues. nih.govnih.govpnas.org

This GM1-induced phosphorylation has been shown to attenuate the toxicity of mHtt. nih.govnih.gov Studies in mouse models of Huntington's disease have shown that intraventricular infusion of GM1 leads to this specific phosphorylation event and can restore normal motor function in symptomatic mice. nih.govnih.govresearchgate.net This effect has also been observed in cell models, including immortalized striatal cells and fibroblasts from Huntington's disease patients, indicating a conserved mechanism. nih.gov The administration of GM1 can also lead to the activation of the protein kinase Akt, which is a crucial modulator of mHtt toxicity. jneurosci.org

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.gov Ganglioside GM1 plays a complex and multifaceted role in this process. GM1 can serve as a nucleation site for Aβ aggregation on the surface of neuronal membranes. mdpi.com The interaction between Aβ and GM1 involves the oligosaccharide headgroup of the ganglioside, which can act as a scaffold for Aβ binding. researchgate.net

Molecular dynamics simulations have shown that the neuraminic acid on GM1 can strongly interact with specific residues of Aβ, such as Lys28, leading to a conformational change in the C-terminal region of the peptide. nih.gov This deformation enhances hydrophobic interactions between Aβ peptides, promoting their aggregation into β-sheet structures. nih.gov However, the effect of GM1 on Aβ aggregation is not straightforward. While GM1 clusters in membranes can accelerate Aβ aggregation, GM1 in micellar form can have different effects depending on the Aβ isoform. nih.govresearchgate.net For instance, GM1 micelles have been shown to delay the aggregation of Aβ40 but accelerate that of Aβ42 in non-seeded conditions. nih.govacs.org In seeded aggregation, GM1 can inhibit the elongation of fibrils for both peptides. nih.govacs.org

| Condition | Effect on Aβ40 Aggregation | Effect on Aβ42 Aggregation | Reference |

|---|---|---|---|

| Non-seeded (micellar GM1) | Delayed with increasing GM1 concentration. nih.gov | Accelerated with increasing GM1 concentration. nih.gov | nih.gov |

| Seeded (micellar GM1) | Retardation of aggregation. nih.gov | Retardation of aggregation. nih.gov | nih.gov |

| GM1-containing membrane | Acts as a nucleation center, promoting aggregation. mdpi.com | mdpi.com |

Role in Autophagy and Lysosomal Function

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including misfolded and aggregated proteins. nih.gov Dysfunctional autophagy is implicated in several neurodegenerative diseases. Ganglioside GM1 has been shown to play a role in facilitating lysosomal function and autophagic processes. nih.gov

Ganglioside GM1 in Gene Expression Regulation

Ganglioside GM1, a sialic acid-containing glycosphingolipid abundant in the nervous system, plays a significant role in modulating gene expression, thereby influencing a range of neuronal functions from differentiation to survival. nih.govnih.gov Its influence extends to epigenetic modifications and the transcriptional control of genes crucial for neuronal development, protection, and plasticity.

Epigenetic Promotion of Neuronal Gene Expression

Recent research has uncovered the role of nuclear GM1 in the epigenetic regulation of genes essential for neuronal differentiation. nih.gov GM1 has been found to associate with chromatin and directly interact with acetylated histones, which are key markers of transcriptionally active genes. nih.govnih.gov

Specifically, nuclear GM1 binds to acetylated histones on the promoter regions of critical neurogenic genes, such as GalNAcT (N-acetylgalactosaminyltransferase I) and NeuroD1. nih.govnih.gov This interaction is selective, as GM1 does not bind to histones with inactive epigenetic marks, like H3K27me3. nih.gov The GalNAcT gene is pivotal for the synthesis of complex "brain-type" gangliosides, including GM1 itself, suggesting a positive feedback mechanism where GM1 promotes its own synthesis and that of other important gangliosides to enhance neuronal differentiation. nih.govnih.gov

The presence of GM1 in the nucleus and its association with active chromatin regions suggests a novel mechanism for modulating the transcriptional activity of genes required for neurogenesis. nih.gov This epigenetic role is linked to the increased presence of GM1 in the nuclear membrane during neuronal differentiation and neurite outgrowth. nih.govnih.gov

Table 1: Genes Epigenetically Regulated by Ganglioside GM1

| Gene | Function | GM1-Mediated Effect |

| GalNAcT | Enzyme for ganglioside synthesis | Binds to acetylated histones on the promoter, enhancing transcription. nih.govnih.gov |

| NeuroD1 | Transcription factor for neuronal differentiation | Binds to acetylated histones on the promoter, modulating transcriptional activity. nih.govnih.gov |

Regulation of Neuroprotection and Plasticity-Related Genes

Ganglioside GM1 exerts significant control over the expression of genes integral to neuroprotection and synaptic plasticity. researchgate.netjefferson.edu Studies have demonstrated that treatment with GM1 can lead to the upregulation of a variety of immediate-early genes and neurotrophic factors that support neuronal survival and function. researchgate.net

In co-cultures of astrocytes and neurons, GM1 has been shown to increase the mRNA expression of several plasticity and neuroprotection-related genes in neurons. researchgate.net This suggests that GM1 can foster a supportive environment for neuronal health and adaptability, potentially by influencing astrocyte-neuron communication. researchgate.netjefferson.edu Furthermore, GM1's neuroprotective effects are associated with its ability to stimulate signaling pathways, such as the ERK1/2 pathway, and to modulate the expression of factors involved in apoptosis, including Bcl2 and Caspase-3. jefferson.edu

The administration of GM1 has also been linked to epigenetic modifications, such as DNA methylation, that can alter the expression of genes involved in neuronal protection. For instance, in a model of Parkinson's disease, GM1 treatment led to the hypermethylation and subsequent decreased expression of the CREB5 gene, which is implicated in dopaminergic synapse pathways and cell apoptosis. frontiersin.org

Table 2: Neuroprotection and Plasticity-Related Genes Regulated by Ganglioside GM1

| Gene | Category | Effect of GM1 Treatment |

| Arc | Plasticity-related | Upregulation of mRNA expression. researchgate.net |

| cFos | Plasticity-related | Upregulation of mRNA expression. researchgate.net |

| Zif268 | Plasticity-related | Upregulation of mRNA expression. researchgate.net |

| Bdnf | Neurotrophic factor | Upregulation of mRNA expression. researchgate.net |

| Egr4 | Plasticity-related | Upregulation of mRNA expression. researchgate.net |

| Nr4a3 | Plasticity-related | Upregulation of mRNA expression. researchgate.net |

| CREB5 | Transcription factor | Decreased gene expression via hypermethylation. frontiersin.org |

| Bcl2 | Pro-apoptotic factor | Reduced expression. jefferson.edu |

| Caspase-3 | Pro-apoptotic factor | Reduced expression. jefferson.edu |

Induction of Dopaminergic Neuron-Specific Gene Expression

Ganglioside GM1 plays a crucial role in the health and function of dopaminergic neurons, the cell type primarily affected in Parkinson's disease. nih.govmdpi.com A deficiency in GM1 has been observed in the substantia nigra of Parkinson's disease patients, which correlates with decreased expression of key genes involved in the biosynthesis of GM1 and other gangliosides, such as B3GALT4 and ST3GAL2. nih.gov This suggests that adequate levels of GM1 are necessary for maintaining the normal gene expression profile of these neurons.

Experimental evidence supports the role of GM1 in promoting the expression of dopaminergic markers. In cell culture models where dopaminergic neurons were damaged by the neurotoxin MPP+, the addition of GM1 partially restored several key parameters, including the number of tyrosine hydroxylase-immunopositive neurons. jneurosci.org Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, and its expression is a hallmark of dopaminergic neurons.

Furthermore, GM1's influence on dopaminergic systems extends to epigenetic regulation. Treatment with GM1 has been shown to alter DNA methylation patterns and affect pathways relevant to dopaminergic synapses, such as through the modulation of CREB5 gene expression. frontiersin.org These findings indicate that GM1 can induce and maintain the specialized gene expression required for the function and survival of dopaminergic neurons.

Biological Functions of Ganglioside Gm1 in Neural Development and Function

Promotion of Neurogenesis and Neuronal Differentiation

GM1 is a significant factor in neurogenesis, the process of generating new neurons, and their subsequent differentiation into specialized cell types. It is considered a differential marker for neurons and is actively involved in cell differentiation processes. nih.gov The presence and interaction of GM1 on the cell surface can initiate signaling cascades crucial for neuronal development. nih.gov

Ganglioside GM1 plays a role in guiding the movement of newly formed neurons to their correct locations within the developing brain, a process known as neuronal migration. nih.gov Furthermore, it is involved in dendrite emission, the initial sprouting of dendritic processes from the neuron's cell body. nih.gov These dendrites are essential for receiving signals from other neurons. The interaction of GM1 with receptors on the cell surface is thought to activate these developmental events. nih.gov

GM1 is a well-documented promoter of neuritogenesis, the process of neurite outgrowth, which includes the formation of axons. nih.govresearchgate.net It can accelerate the extension of neurites from both central and peripheral neurons. nih.gov The mechanisms behind this are believed to involve the modulation of calcium ion (Ca2+) flux, which is a key signaling component for axon growth. researchgate.netresearchwithrutgers.com Studies have shown that increasing the cell surface content of GM1 can lead to a prolific outgrowth of neurites. researchgate.netresearchwithrutgers.com This process is linked to GM1's ability to interact with and modulate specific receptors and signaling pathways. nih.gov For instance, GM1 can associate with the Trk receptor to enhance the effects of Nerve Growth Factor (NGF) on neurite outgrowth. nih.gov It also facilitates the interaction between microtubule-associated protein-2 (MAP2) and actin filaments, which is an early and crucial step in the formation of filopodia, the exploratory, finger-like projections of a growth cone. nih.gov

Table 1: Research Findings on GM1-Induced Neuritogenesis in Neuroblastoma Cell Lines

| Cell Line | Experimental Condition | Observed Effect on Neuritogenesis | Blocking/Potentiating Agents | Associated Mechanism |

| Neuro-2a | Growth in presence of neuraminidase (increases surface GM1) | Prolific outgrowth of neurites. researchgate.netresearchwithrutgers.com | Blocked by Cholera toxin B subunit (binds to GM1). researchgate.netresearchwithrutgers.com | Modest, prolonged elevation of intracellular Ca2+. researchgate.netresearchwithrutgers.com |

| NG108-15 | Growth in presence of neuraminidase | Prolific outgrowth of neurites. researchgate.netresearchwithrutgers.com | Potentiated by Cholera toxin B subunit. researchgate.netresearchwithrutgers.com | Modest but persistent elevation of intracellular Ca2+. researchgate.netresearchwithrutgers.com |

| N18 | Growth in presence of neuraminidase | No effect. researchgate.netresearchwithrutgers.com | N/A | No significant change in intracellular Ca2+. researchgate.netresearchwithrutgers.com |

| N18 | Treatment with Cholera toxin B subunit + neuraminidase | Neurites with axonal character were stimulated. researchgate.netresearchwithrutgers.com | N/A | Pronounced increase in intracellular Ca2+. researchgate.netresearchwithrutgers.com |

GM1 demonstrates a significant role in the development and restoration of specific types of neurons, most notably dopaminergic neurons, which are critical for motor control and are progressively lost in Parkinson's disease. nih.govmdpi.com Research indicates that GM1 administration can reverse deficits in the nigrostriatal dopaminergic neurons of aged rats. nih.gov It has been shown to restore the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis, and correct morphological abnormalities in these neurons. nih.govnih.gov Furthermore, GM1 can induce the epigenetic activation of the tyrosine hydroxylase gene by recruiting key transcription factors (Nurr1 and PITX3) to the gene's promoter region, thereby regulating the expression of genes specific to dopaminergic neurons. nih.gov In cell culture models, GM1 has been shown to partially restore dopaminergic markers that were reduced by neurotoxins. capes.gov.br

Table 2: Effects of GM1 on Dopaminergic Neuron Markers and Morphology

| Parameter | Model System | Effect of GM1 Administration | Citation |

| Tyrosine Hydroxylase Activity | Aged Sprague-Dawley Rats | Reversed decrease in midbrain and striatum. | nih.gov |

| Tyrosine Hydroxylase Protein & mRNA | Aged Sprague-Dawley Rats | Elevated reduced levels in the midbrain. | nih.gov |

| Dopamine & DOPAC Content | Aged Sprague-Dawley Rats | Reversed decrements in midbrain and striatum. | nih.gov |

| Neuron Morphology | Aged Sprague-Dawley Rats | Corrected morphology in substantia nigra pars compacta. | nih.gov |

| Dopaminergic Markers (Post-neurotoxin) | Rat Embryonic Mesencephalic Cultures | Partially restored dopamine content, uptake, and neuron count. | capes.gov.br |

| Tyrosine Hydroxylase Gene | Cell Models | Induces epigenetic activation. | nih.gov |

The composition of gangliosides changes dynamically during neural differentiation, influencing the fate of neural stem cells (NSCs). nih.gov While the ganglioside GD3 is predominant in NSCs, GM1 expression is associated with the promotion of neuronal differentiation. nih.gov Studies suggest that GM1 can induce NSC proliferation in a dose-dependent manner. nih.gov Exogenous GM1 can epigenetically promote the expression of neuronal genes, helping to guide NSCs toward a neuronal lineage and sustain healthy neuronal functions. nih.gov This involves GM1 binding with acetylated histones on the promoter regions of key neuronal genes. nih.gov

Contribution to Synaptic Plasticity and Neuronal Communication

Beyond initial development, GM1 is crucial for the function and adaptability of mature neural circuits, a property known as synaptic plasticity. It is thought to support the formation and stabilization of functional synapses, which are the structural basis for learning and memory. nih.gov

Synaptogenesis, the formation of synapses, is a fundamental process for establishing neural circuits. wikipedia.org Evidence supports the role of glycosphingolipids, including GM1, in regulating this event. researchgate.net During periods of rapid brain growth, such as early neonatal life, increased synaptogenesis occurs, and GM1 may contribute to the strengthening of these newly formed synapses and their improved functionality. nih.gov While the direct molecular mechanisms are still under investigation, the involvement of GM1 in neuritogenesis and axonogenesis provides the necessary structural foundation for subsequent synapse formation. researchgate.net

Modulation of Synaptic Transmission and Potentiation

Ganglioside GM1 is a critical modulator of synaptic activity and plays a significant role in the mechanisms underlying synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. nih.gov This plasticity is a fundamental process for learning and memory. Research has demonstrated that enhancing the GM1 content within the synaptic membranes of rat hippocampal slices leads to an increase in the nerve's synaptic plasticity and potentiation capabilities. nih.gov Specifically, GM1a and GD1b have been shown to improve synaptic plasticity in the CA3 region of the hippocampus, an area closely associated with spatial learning and memory, through the mechanism of prolonged post-tetanic potentiation. elsevierpure.com

The protective functions of GM1 are linked to its capacity to modulate membrane receptors and ion channels, such as the GluR2-containing AMPA receptors, which are crucial for synaptic transmission. nih.gov By influencing these channels and related signaling pathways, GM1 can affect the strength and efficacy of connections between neurons. nih.gov

Table 1: Effects of GM1 on Synaptic Plasticity

| Experimental Model | Key Finding | Implication | Reference |

| Rat Hippocampal Slices | Enhanced GM1 content increased synaptic plasticity and potentiation ability. | GM1 directly facilitates the strengthening of synaptic connections. | nih.gov |

| CA3 Hippocampal Region | GM1a and GD1b improved synaptic plasticity via prolonged post-tetanic potentiation. | GM1 is involved in the mechanisms of learning and memory formation. | elsevierpure.com |

Influence on Memory and Cognition Mechanisms

The modulatory role of Ganglioside GM1 on synaptic activity directly translates to its influence on higher-order brain functions like memory and cognition. nih.gov Glycosphingolipids, including GM1, are essential for these processes by supporting neurotransmission and the formation and stabilization of functional neural circuits. nih.govelsevierpure.com A decrease in the brain's GM1 content has been associated with aging and cognitive impairment. nih.gov

Studies in animal models have provided direct evidence for GM1's role in cognitive enhancement. For instance, intraperitoneal injection of GM1 was found to improve spatial learning and memory in cognitively impaired geriatric rats. nih.gov Furthermore, injecting GM1 into the hippocampus of rat models of Alzheimer's disease has been shown to ameliorate learning and memory deficits that are linked to oxidative damage. nih.gov These findings underscore the importance of GM1 in maintaining the structural and functional basis of memory and learning. elsevierpure.com

Modulatory Role in Neurotrophic Factor Systems

Potentiation of Nerve Growth Factor (NGF) Activity

Ganglioside GM1 acts as a significant potentiator of Nerve Growth Factor (NGF) signaling, a critical process for neuronal survival, differentiation, and neurite outgrowth. nih.govmdpi.com The mechanism involves a direct and specific association between GM1 and TrkA, the high-affinity tyrosine kinase receptor for NGF. nih.gov This interaction enhances the NGF-induced autophosphorylation of the TrkA receptor, a key step in activating downstream signaling cascades. nih.govmdpi.com In cell cultures, the presence of GM1 can lead to a more than three-fold increase in NGF-induced TrkA autophosphorylation compared to NGF alone. nih.gov

This potentiation is not just a biochemical phenomenon but has tangible effects on neuronal function. In PC12 cells, which are low in endogenous GM1, the addition of exogenous GM1 strongly enhances neurite outgrowth and neurofilament expression when stimulated with a low dose of NGF that would otherwise be insufficient. nih.govbiorxiv.org In vivo studies have also confirmed this synergistic relationship. For example, systemic administration of GM1 in newborn rats potentiated the ability of NGF to prevent chemically induced sympathectomy. wikipedia.org This suggests that GM1 can modulate the activity of endogenous neurotrophic factors to promote neuronal repair and protection. wikipedia.orgbiorxiv.org

Table 2: GM1 Potentiation of NGF Signaling

| Experimental System | Observation | Mechanism | Reference |

| Rat PC12 Cells | GM1 enhanced NGF-induced neurite outgrowth. | Direct association with and enhancement of TrkA receptor autophosphorylation. | nih.gov |

| Newborn Rats | GM1 potentiated NGF's prevention of vinblastine-induced sympathectomy. | In vivo interaction suggesting modulation of endogenous neurotrophic factors. | wikipedia.org |

| Dissociated Septal Cells | GM1, even at ineffective concentrations, potentiated NGF-induced increases in choline (B1196258) acetyltransferase activity. | GM1 elicits trophic responses and enhances NGF effects on cholinergic neurons. | biorxiv.org |

| Cells Lacking Endogenous GM1 | NGF failed to induce TrkA autophosphorylation, but responsiveness was restored with GM1. | GM1 is necessary for NGF-dependent neuronal signaling. | mdpi.com |

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Release and Signaling

Ganglioside GM1 plays a crucial role in the regulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for synaptic plasticity, neuronal survival, and cognitive function. mdpi.com Research indicates that GM1 can induce the synthesis and release of BDNF, thereby activating an autocrine loop where the released BDNF can then act back on the cell. mdpi.com Studies have shown that GM1 administration promotes the expression of mature BDNF in the hippocampus and medial prefrontal cortex of mice. mdpi.com

This interaction is particularly important in the context of neuroprotection and mood regulation. In mouse models of depression, GM1 has been shown to exert antidepressant-like effects that are mediated through the activation of the BDNF signaling cascade. mdpi.com Furthermore, in models of neurotoxicity, GM1 can cooperate with BDNF to protect dopaminergic neurons from degeneration. For instance, when faced with a neurotoxin, subthreshold amounts of BDNF became effective at preventing neuronal loss when administered with GM1. Intranasal administration of GM1 has also been found to prevent the dysregulation of BDNF and its receptor, TrkB, following toxic chemical exposure.

Interaction with Neurotrophin-3 (NT-3)

The modulatory influence of Ganglioside GM1 extends to Neurotrophin-3 (NT-3), another member of the neurotrophin family involved in neuronal survival and differentiation. Studies have demonstrated that GM1 can evoke the release of NT-3 from neuronal cells. nih.gov This release is a rapid event, occurring within 10 to 15 minutes of GM1 application to neuronal cells. nih.gov

Interestingly, the mechanism by which GM1 influences NT-3 signaling may differ from its interaction with NGF. Evidence suggests that GM1 can induce the tyrosine phosphorylation of TrkC, the specific receptor for NT-3, without directly binding to the receptor itself. nih.gov This implies that GM1 may initiate the release of neurotrophins like NT-3, which then activate their respective receptors in an autocrine or paracrine fashion, or that GM1 modulates the membrane environment to facilitate receptor activation. nih.gov

Maintenance of Axonal Integrity and Axon-Myelin Communication

Ganglioside GM1 is integral to the structural and functional relationship between axons and the myelin sheaths that insulate them. This interaction is crucial for rapid nerve signal conduction and the long-term health of axons. A key player in this process is Myelin-Associated Glycoprotein (B1211001) (MAG), a lectin present on the innermost layer of the myelin sheath. MAG binds specifically to complex gangliosides, including the GM1-related structures GD1a and GT1b, which are expressed on the axonal surface.

This MAG-ganglioside binding is a fundamental form of cell-cell recognition that ensures the stability of the axon-myelin unit. Genetic studies in mice provide strong support for this functional relationship. Mice engineered to lack complex gangliosides (Galgt1-null) exhibit neuropathological and behavioral deficits, such as axon degeneration and impaired motor function, that are remarkably similar to those seen in mice lacking MAG (Mag-null). These findings indicate that axonal gangliosides serve as essential functional ligands for MAG, and this interaction is required for maintaining proper axon cytoarchitecture and long-term axon-myelin stability in both the central and peripheral nervous systems.

Ganglioside Gm1 Interactions with Non Neuronal Cells in the Central Nervous System

Role in Astrocyte Metabolism and Function

Stimulation of Astrocytic Glycolysis and Lactate (B86563) Release

Ganglioside GM1 has been shown to promote glycolysis in astrocytes, leading to an increase in glucose uptake and the subsequent release of lactate. nih.govresearchgate.net This process, known as aerobic glycolysis, is a key feature of astrocyte metabolism where glucose is converted to lactate even in the presence of sufficient oxygen. nih.gov The released lactate can then be utilized by neurons as an energy substrate. nih.govscienceopen.com

Research indicates that treatment of astrocytes with GM1 enhances their uptake of 2-deoxyglucose (a glucose analog) and stimulates the secretion of L-lactate. researchgate.net This effect is dose-dependent and is accompanied by the mobilization of glycogen (B147801), the primary glucose storage form in the brain, which is located in astrocytes. nih.govresearchgate.net This metabolic modulation by GM1 underscores its role in the astrocyte-neuron lactate shuttle, a critical pathway for providing energy to neurons, particularly during periods of high activity. scienceopen.com

Enhancement of Neuronal Mitochondrial Activity via Astrocytic Interaction

The metabolic support provided by astrocytes under the influence of GM1 extends to enhancing the mitochondrial function of neurons. nih.govcancer.govdntb.gov.ua When neurons are co-cultured with astrocytes, the presence of GM1 leads to an increase in neuronal mitochondrial activity. nih.govresearchgate.net This is evidenced by findings that in astrocyte-neuron co-cultures, GM1 treatment results in a decrease in extracellular lactate levels, suggesting that the lactate produced by astrocytes is being consumed by the neurons to fuel their mitochondrial oxidative phosphorylation. nih.gov

This intricate interplay highlights a key mechanism through which GM1 exerts its neuroprotective effects: by bolstering the metabolic machinery of astrocytes, which in turn provides essential energetic support to neurons, thereby enhancing their resilience. nih.govcancer.gov

Modulation of Gene Expression in Astrocytes

Ganglioside GM1 also modulates the genetic programming of astrocytes, particularly concerning genes involved in glucose metabolism. nih.govresearchgate.netdntb.gov.ua Studies have demonstrated that GM1 treatment stimulates the expression of several genes in astrocytes that are crucial for regulating glucose metabolism and aerobic glycolysis. nih.govresearchgate.net This genetic modulation underpins the observed functional changes in astrocytic glycolysis and lactate release.

Furthermore, in the context of astrocyte-neuron co-cultures, GM1 has been found to trigger the expression of neuroprotective genes within neurons, an effect that is dependent on the presence of astrocytes. nih.govcancer.gov This indicates that GM1 initiates a signaling cascade in astrocytes that leads to the release of factors that, in turn, promote a neuroprotective gene expression profile in neighboring neurons.

Table 1: Effects of Ganglioside GM1 on Astrocyte Metabolism and Gene Expression

| Parameter | Observation | Implication |

| Glycolysis | Increased glucose uptake and lactate release. nih.govresearchgate.net | Enhanced energy substrate supply for neurons. |

| Glycogen | Mobilization of astrocytic glycogen stores. nih.gov | Availability of a rapid energy source. |

| Neuronal Mitochondria | Enhanced mitochondrial activity in co-culture. nih.govresearchgate.net | Improved neuronal energetic status and resilience. |

| Gene Expression | Upregulation of glucose metabolism genes in astrocytes and neuroprotective genes in neurons (via astrocytes). nih.govcancer.gov | Coordinated cellular response to promote metabolic coupling and neuroprotection. |

Influence on Microglial Function

Microglia, the resident immune cells of the CNS, are central to brain health and disease. Ganglioside GM1 plays a significant role in modulating microglial activities, from the clearance of pathological proteins to the regulation of neuroinflammatory responses.

Mediation of Alpha-Synuclein (B15492655) Internalization into Microglia

The protein alpha-synuclein is a key player in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. nih.govelsevierpure.com Extracellular alpha-synuclein can be internalized by microglia, a process that can be both beneficial for clearance and detrimental if it triggers inflammatory activation. Research has shown that ganglioside GM1 on the surface of microglia acts as a receptor that mediates the internalization of monomeric alpha-synuclein. nih.govelsevierpure.comresearchgate.net This process is dependent on lipid rafts, which are specialized microdomains within the cell membrane. nih.govelsevierpure.com The addition of GM1 has been observed to ameliorate the inhibition of alpha-synuclein internalization in experimental models, suggesting a direct role for GM1 in this uptake mechanism. nih.govelsevierpure.com

Attenuation of Chronic Microglia Activation and Neuroinflammation

Chronic activation of microglia can lead to sustained neuroinflammation, a driving force in progressive neurodegeneration. researchgate.net Exogenous administration of Ganglioside GM1 has been shown to possess potent anti-inflammatory effects on microglia. nih.govnih.gov Studies using both in vitro and in vivo models have demonstrated that GM1 can attenuate the pro-inflammatory activation of microglia. nih.gov This includes a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govmdpi.com

Importantly, GM1's anti-inflammatory effects are observed even when administered to already activated microglia, highlighting its potential to quell ongoing neuroinflammation. nih.gov The mechanism behind this attenuation involves the suppression of key inflammatory signaling pathways. nih.gov Furthermore, the oligosaccharide portion of GM1 has been shown to reduce microglial activation induced by alpha-synuclein fibrils and enhance the clearance of this pathological protein. mdpi.com This dual action of promoting clearance while dampening the inflammatory response underscores the therapeutic potential of modulating microglial function with GM1.

Table 2: Influence of Ganglioside GM1 on Microglial Functions

| Microglial Function | Effect of Ganglioside GM1 | Mechanism/Significance |

| Alpha-Synuclein Internalization | Mediates the uptake of monomeric alpha-synuclein. nih.govelsevierpure.comresearchgate.net | Facilitates clearance of a key pathological protein. |

| Microglial Activation | Attenuates pro-inflammatory activation. nih.gov | Reduces the production of inflammatory mediators. |

| Neuroinflammation | Suppresses the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6). nih.govmdpi.com | Mitigates the detrimental effects of chronic neuroinflammation. |

Impact on Schwann Cell Proliferation

The interaction between Ganglioside GM1, a monosialylated glycosphingolipid found in abundance in the nervous system, and Schwann cells has been a subject of scientific investigation, particularly concerning the regulation of Schwann cell proliferation. nih.govnih.gov Research has demonstrated that exogenous administration of Ganglioside GM1 can significantly influence the division rate of these crucial glial cells of the peripheral nervous system.

Studies conducted on cultured Schwann cells isolated from neonatal rat sciatic nerves have revealed that Ganglioside GM1, as part of a mixture with other gangliosides, exerts an inhibitory effect on their proliferation. nih.gov This inhibitory action was observed to be concentration-dependent, with significant diminishment of the baseline proliferation rate occurring at concentrations ranging from 0.25 to 2 mg/ml. nih.gov

Furthermore, the inhibitory influence of Ganglioside GM1 extends to the mitogenic response of Schwann cells. The proliferation of these cells, when stimulated by axolemmal fragments and derivatives of adenosine (B11128) 3'-5'-monophosphate (cAMP), was also found to be significantly reduced in the presence of gangliosides, including GM1. nih.gov This suggests that Ganglioside GM1 can modulate both the intrinsic and stimulated proliferative pathways of Schwann cells.

In addition to its impact on cell division, treatment with gangliosides, including GM1, has been observed to induce notable morphological changes in Schwann cells. The cells typically adopt an elongated shape characterized by long processes and exhibit an alignment with end-to-end or side-by-side cell adhesion. nih.gov

The underlying mechanism of this inhibitory effect on proliferation does not appear to be mediated by cyclic AMP (cAMP). Investigations have shown that the intracellular levels of cAMP in Schwann cells, both at basal levels and when stimulated by forskolin, remain unaltered by the presence of exogenous gangliosides. nih.gov The sialic acid component of the ganglioside molecule is crucial for this inhibitory activity, as the removal of sialic acid rendered the gangliosides highly toxic to the Schwann cells. nih.gov

These findings indicate that Ganglioside GM1 directly affects Schwann cells, influencing both their rate of proliferation and their physical appearance. This interaction is considered a potential underlying mechanism for the observed facilitation of neuronal regeneration associated with ganglioside administration. nih.gov

Research Findings on Ganglioside GM1 and Schwann Cell Proliferation

| Parameter | Observation | Source |

| Effect on Baseline Proliferation | Significantly diminished the rate of Schwann cell proliferation. | nih.gov |

| Effective Concentration Range | 0.25 to 2 mg/ml (as part of a ganglioside mixture). | nih.gov |

| Effect on Mitogen-Induced Proliferation | Significantly diminished the proliferative response to axolemmal fragments and cAMP derivatives. | nih.gov |

| Morphological Changes | Induced an elongated shape with long processes and altered cell adhesion (end-to-end or side-by-side alignment). | nih.gov |

| Role of Sialic Acid | Necessary for the inhibitory effect; removal resulted in cytotoxicity. | nih.gov |

| Involvement of cAMP | The inhibitory effects were not mediated by changes in intracellular cAMP levels. | nih.gov |

Mechanistic Investigations of Ganglioside Gm1 in Experimental Models of Neurological Conditions

Role in Neurodegenerative Processes: Basic Research Models

Experimental models of neurodegenerative diseases have provided a crucial platform for dissecting the molecular mechanisms through which GM1 exerts its effects. These models often involve genetic manipulations or neurotoxin administration in animals or cell cultures to replicate key aspects of human pathologies.

Investigations in Parkinson's Disease Models (e.g., Alpha-Synucleinopathy Models)

A hallmark of Parkinson's Disease (PD) is the aggregation of alpha-synuclein (B15492655) (α-synuclein) and the progressive loss of dopamine (B1211576) neurons in the substantia nigra. mdpi.com Research in experimental PD models suggests that a deficiency in GM1 may be a significant risk factor. mdpi.com Mouse models with a disrupted B4galnt1 gene, which is essential for GM1 synthesis, exhibit PD-like neuropathologies, including α-synuclein aggregation, depletion of striatal dopamine, and loss of dopamine neurons. mdpi.com

Mechanistically, GM1 has been shown to interact directly with α-synuclein. This binding helps maintain α-synuclein in a non-toxic, alpha-helical conformation, thereby preventing its aggregation. nih.gov In situations of reduced GM1 levels, such as those observed in the substantia nigra of PD models, the propensity for toxic α-synuclein accumulation may increase. nih.gov

Furthermore, GM1 plays a vital role in cellular clearance pathways. Studies have demonstrated that GM1 can facilitate the removal of α-synuclein through autophagy, a critical lysosomal degradation process. mdpi.comnih.gov In models with impaired autophagy, GM1 administration has been found to enhance the expression of autophagic markers and promote the clearance of α-synuclein. nih.gov

GM1 also modulates neuroinflammation. In an α-synuclein overexpression model, GM1 administration reduced microglial activation and suppressed the expression of neuroinflammatory genes. nih.gov Its oligosaccharide moiety, OligoGM1, has been shown to attenuate α-synuclein-induced microglial activation and enhance its clearance in human microglial cell models. mdpi.com

| Parkinson's Disease Model | Key Mechanistic Findings Related to GM1 | References |

| α-Synuclein Overexpression Models (rat) | Protects nigrostriatal dopamine system against degeneration. | nih.gov |

| Neurotoxin Models (e.g., MPTP) | Exerts neuroprotective effects on substantia nigra pars compacta (SNc) dopamine neurons and has beneficial effects on striatal dopamine levels. | nih.gov |

| B4galnt1 Gene Disruption (mouse) | GM1 deficiency leads to parkinsonism, including α-synuclein aggregation and loss of dopamine neurons. | mdpi.com |

| Human Microglial Cell Models (in vitro) | OligoGM1 (the oligosaccharide portion of GM1) reduces α-synuclein-induced microglial activation, enhances α-synuclein clearance, and reduces the release of pro-inflammatory cytokines like IL-6. | mdpi.com |

| General In Vitro/In Vivo Models | Binds to α-synuclein, maintaining it in a non-aggregating conformation; promotes autophagy-dependent removal of α-synuclein; modulates calcium homeostasis and mitochondrial function. | nih.gov |

Studies in Huntington's Disease Models